molecular formula C6H15BrPb B11939677 Plumbane, bromotriethyl- CAS No. 41141-89-3

Plumbane, bromotriethyl-

Cat. No.: B11939677
CAS No.: 41141-89-3
M. Wt: 374 g/mol
InChI Key: RLEMIFPVSKAYPE-UHFFFAOYSA-M
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Description

Plumbane, bromotriethyl- is an organolead compound with the chemical formula C6H15BrPb It is a derivative of plumbane, where three ethyl groups and one bromine atom are bonded to a lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Plumbane, bromotriethyl- can be synthesized through the reaction of triethyllead chloride with lithium bromide in anhydrous conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

(C2H5)3PbCl+LiBr(C2H5)3PbBr+LiCl(C_2H_5)_3PbCl + LiBr \rightarrow (C_2H_5)_3PbBr + LiCl (C2​H5​)3​PbCl+LiBr→(C2​H5​)3​PbBr+LiCl

Industrial Production Methods

Industrial production of plumbane, bromotriethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Plumbane, bromotriethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to form lead(II) compounds.

    Substitution: The bromine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Lead(IV) bromide and ethyl bromide.

    Reduction: Lead(II) bromide and ethane.

    Substitution: Triethyllead iodide and sodium bromide.

Scientific Research Applications

Plumbane, bromotriethyl- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organolead compounds.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of lead.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of plumbane, bromotriethyl- involves its interaction with molecular targets such as enzymes and cellular components. The bromine atom and ethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Triethyllead chloride (C6H15ClPb)
  • Triethyllead iodide (C6H15IPb)
  • Tetraethyllead (C8H20Pb)

Uniqueness

Plumbane, bromotriethyl- is unique due to the presence of the bromine atom, which imparts different reactivity compared to its chloride and iodide counterparts. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or iodine.

Properties

CAS No.

41141-89-3

Molecular Formula

C6H15BrPb

Molecular Weight

374 g/mol

IUPAC Name

bromo(triethyl)plumbane

InChI

InChI=1S/3C2H5.BrH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

RLEMIFPVSKAYPE-UHFFFAOYSA-M

Canonical SMILES

CC[Pb](CC)(CC)Br

Origin of Product

United States

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